1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one - 2034417-75-7

1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Catalog Number: EVT-2920261
CAS Number: 2034417-75-7
Molecular Formula: C15H21F3N6O2
Molecular Weight: 374.368
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[1-Acetyl-3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-Yl]-Phenoxyacetic Acid

    Compound Description: This compound contains a 1,2,4-triazol-5-one core structure, substituted at the 4-position with a phenoxyacetic acid moiety. [] It has been investigated for its molecular structure, electronic properties, and in vitro antioxidant properties. []

    Relevance: This compound shares the core 4,5-dihydro-1H-1,2,4-triazol-5-one moiety with the target compound, 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. Both compounds also bear alkyl substitutions on the triazole ring. []

4-Alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol Derivatives

    Compound Description: This series of compounds features a bis-1,2,4-triazole structure, linked by a thiomethyl bridge. They possess alkyl substituents at the 4-position of one triazole ring and a pyridine ring at the 3-position of the other. [] These derivatives were investigated for their anti-hypoxic activity. []

    Relevance: These compounds are structurally related to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one by the presence of a 1,2,4-triazole ring system and alkyl substitutions on it. []

    Compound Description: This group includes a series of 1,2,4-triazol-5-one derivatives with an azomethine linker connecting to a substituted phenyl benzenesulfonate group. [] Variations include alkyl/aryl substitutions on the triazole ring, N-acetylation, and Mannich base formation with morpholine or 2,6-dimethylmorpholine. [] These compounds were studied for their antibacterial activities and inhibitory effects on the aldose reductase enzyme. []

    Relevance: This series shares the common structural feature of a 4,5-dihydro-1H-1,2,4-triazol-5-one ring with 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. The presence of diverse substituents on both the triazole ring and the phenyl ring in these derivatives highlights the potential for structural modifications around this core scaffold. []

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

    Compound Description: This compound features two distinct triazole moieties, a 1,2,4-triazole and a 1,2,3-triazole, connected by a thioethyl linker. [] The molecule also contains a 2,4-dichlorophenoxymethyl substituent. []

    Relevance: This compound highlights the potential for incorporating diverse triazole units within a single molecule. The presence of the 1,2,4-triazole unit links it structurally to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, although their overall structures and substitution patterns differ significantly. []

    Compound Description: This series comprises 1,2,4-triazol-5-one derivatives with various 3-alkyl/aryl substituents and a 3-methoxy-4-isobutyryloxybenzylideneamino group at the 4-position. [] Further modifications include N-acetylation and Mannich base formation using morpholine or 1-methylpiperazine. [] These compounds were investigated for their in vitro antioxidant and antimicrobial activities. []

    Relevance: This series illustrates further structural diversity possible around the 4,5-dihydro-1H-1,2,4-triazol-5-one core, which is also present in 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. The variations in substituents and derivatizations provide insights into potential modifications that could be explored for modulating biological activities. []

1-(Morpholin-4-yl-methyl)-3-alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones

    Compound Description: This series features 1,2,4-triazol-5-one derivatives with a morpholin-4-yl-methyl substituent at the N1 position and a complex 3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino group at the 4-position. [] The alkyl/aryl substituents at the 3-position provide structural diversity. []

    Relevance: The presence of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring system links this series to the target compound, 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. This series emphasizes the possibility of introducing bulky and complex substituents onto the triazole ring for potentially influencing its biological properties. []

    Compound Description: This series involves bis-1,2,4-triazol-5-one derivatives linked through an isophthalate moiety. [] Each triazole ring bears a 3-alkyl/aryl substituent and an azomethine linker connected to the isophthalate core. [] Mannich base derivatives incorporate a morpholine ring. [] These compounds were studied for their antimicrobial and antioxidant properties. []

    Relevance: These compounds showcase the possibility of creating dimeric structures incorporating the 1,2,4-triazol-5-one motif present in 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. The use of a linker to connect two triazole units offers another avenue for structural modifications and potentially influencing biological activities. []

1-(Morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

    Compound Description: This compound incorporates a 1,2,4-triazol-5-one core structure with a morpholine-4-yl-methyl substituent at N1 and a benzyl group at the 3-position. [] Additionally, it possesses a 4-isopropylbenzylidenamino substituent at the 4-position. []

    Relevance: This compound exhibits significant structural similarity to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. Both share the same triazolone core, N-substituted morpholine ring, and variations of isopropyl-containing substituents. []

1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones

    Compound Description: This series involves 1,2,4-triazol-5-one derivatives containing a morpholine-4-yl-methyl group at the N1 position and a 4-(dimethylamino)benzylidenamino substituent at the 4-position. [] Variations involve different alkyl/aryl groups at the 3-position. [] These compounds were investigated for their in vitro antioxidant activity. []

    Relevance: The presence of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring, morpholine-4-yl-methyl substituent, and an aromatic ring at the 4-position directly correlates this series with 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, suggesting potential for exploring various substitutions on the aromatic ring to modulate biological properties. []

4-[1-(2,6-Dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoates

    Compound Description: This series consists of 1,2,4-triazol-5-one derivatives with a 2,6-dimethylmorpholin-4-yl-methyl substituent at N1 and a 2-methoxyphenyl benzoate moiety linked through an azomethine group at the 4-position. [] Structural diversity arises from various alkyl/aryl substituents at the 3-position. [] These compounds were evaluated for their in vitro antioxidant and antimicrobial properties. []

    Relevance: The common 4,5-dihydro-1H-1,2,4-triazol-5-one ring system and the presence of a substituted morpholine ring as a substituent connect this series to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. The differences lie in the specific substitutions on the morpholine ring and the aromatic substituent at the 4-position. []

4-Benzyl-3-[(1-methylpyrrol- 2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

    Compound Description: This compound possesses a 1,2,4-triazol-5-one ring system with a 4-benzyl and a 3-[(1-methylpyrrol-2-yl)methyl] substituent. [] It has exhibited anticancer activity. []

    Relevance: The presence of the 4,5-dihydro-1H-1,2,4-triazol-5-one core links this compound to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. Both compounds also feature aromatic and alkyl substituents on the triazole ring. []

    Compound Description: This series comprises 1,2,4-triazol-5-one derivatives linked to a benzenesulfonate group through an azomethine bridge. [] Variations include different alkyl/aryl substituents on the triazole ring, N-acetylation, and Mannich base formation with morpholine. [] These compounds were studied for their in vitro antioxidant and antibacterial activities. []

    Relevance: This series showcases the versatility of the 4,5-dihydro-1H-1,2,4-triazol-5-one core for structural diversification. The presence of this core structure links these compounds to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, highlighting the potential for exploring various substituents and derivatizations around this scaffold. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

    Compound Description: This series comprises two distinct chemical classes: 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles. [] The latter group features a 1,2,4-triazole ring connected to a benzothiazole moiety. [] These compounds were synthesized and investigated for their antimicrobial activity. []

    Relevance: The 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles within this series are structurally related to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one through the presence of a 1,2,4-triazole ring system. The presence of different heterocyclic systems in these compounds highlights the possibility of incorporating various pharmacophores in the design of new bioactive molecules. []

[2-Methoxy-4-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethinphenyl] Acetate

    Compound Description: This compound features a 1,2,4-triazol-5-one ring system substituted at the 4-position with a (2-methoxy-4-acetatephenyl)methylideneamino group. [] It has been studied for its spectroscopic, electronic, and thermodynamic properties. []

    Relevance: This compound shares the 4,5-dihydro-1H-1,2,4-triazol-5-one core structure with 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. Both compounds also have substituents at the 4-position of the triazole ring. []

    Compound Description: This series comprises 1,2,4-triazol-5-one derivatives with a 2,6-dimethylmorpholin-4-yl-methyl substituent at the N1 position and a 3-ethoxy-(4-benzenesulfonyloxy)benzylideneamino group at the 4-position. [] The alkyl/aryl substitutions at the 3-position offer structural variation. [] These compounds were investigated for their antibacterial properties. []

    Relevance: The presence of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring system and a substituted morpholine ring at N1 directly links this series to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, suggesting the possibility of influencing biological activity by varying the substituents on both the morpholine and the aromatic ring at the 4-position. []

1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-(3-methoxy-4-isobutyryloxy)benzylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-ones

    Compound Description: This series features 1,2,4-triazol-5-one derivatives containing a morpholine-4-yl-methyl group at N1 and a (3-methoxy-4-isobutyryloxy)benzylideneamino substituent at the 4-position. [] Structural variation is introduced by incorporating different alkyl/aryl groups at the 3-position. [] These compounds were studied for their antioxidant properties. []

    Relevance: The presence of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring, N-substituted morpholine ring, and an aromatic ring at the 4-position strongly connects this series with the target compound, 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. The differences lie in the specific substitutions on the aromatic rings and the presence of an isopropyl group in the target compound. []

    Compound Description: This series focuses on 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives substituted at the 3-position with either acetamide or 1,2,4-oxadiazol-5-ylmethyl groups. [] These compounds were studied for their antimicrobial activity. []

    Relevance: Although these compounds share a different core structure than 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, the presence of the 1,2,4-oxadiazole ring in the 1,2,4-oxadiazol-5-ylmethyl substituent highlights a key structural similarity. This commonality suggests that exploring variations of 1,2,4-oxadiazole-containing substituents could be a viable approach for designing new compounds with potentially enhanced antimicrobial properties. []

    Compound Description: These compounds contain a 1,2,4-triazol-3-one ring linked to a 1,2,3-triazole ring via an ethyl bridge. [] The presence of the bis(1H-pyrrol-1-yl)-1,2,3-triazole-4,5-dicarboxamide moiety contributes to the overall structure. []

    Relevance: The presence of the 2,4-dihydro-3H-1,2,4-triazol-3-one ring system in these compounds links them structurally to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, although their overall structures and substitution patterns differ significantly. This structural similarity highlights the potential of the 1,2,4-triazol-3-one scaffold as a building block for designing diverse compounds. []

3-[(1-Methylpyrrol-2-yl)-methyl]-4-Substituted 4,5-Dihydro-1H-1,2,4-triazol-5-ones

    Compound Description: This series focuses on 4,5-dihydro-1H-1,2,4-triazol-5-ones with a 3-[(1-methylpyrrol-2-yl)methyl] substituent. [] The series explores various substitutions at the 4-position of the triazole ring. [] These compounds were studied for their effects on the central nervous system. []

    Relevance: This series highlights the significance of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, which is also present in 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. The variations in the substituents at the 4-position demonstrate the potential for modifying the pharmacological properties of this class of compounds. []

N,N'-bis(3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-1,4-butanediimines and 1-(3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)pyrroles

    Compound Description: This series comprises two distinct groups of compounds: N,N'-bis(3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-1,4-butanediimines and 1-(3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)pyrroles. [] Both groups are derived from 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and involve reactions with 2,5-dimethoxytetrahydrofuran. []

    Relevance: These compounds illustrate the diverse reactivity of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, a structural motif present in the synthetic pathway of numerous 1,2,4-triazol-5-one derivatives, including the target compound. While their structures differ significantly from the target, they highlight the versatility of this class of compounds and the potential for creating novel structures. []

(8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate salt

    Compound Description: This specific compound contains a complex fused ring system incorporating a 1,2,4-triazole moiety. [, ] The compound is isolated as a tosylate salt. [, ]

    Relevance: The presence of the 1,2,4-triazole ring in this compound links it structurally to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, though their overall structures and substitution patterns are significantly different. This comparison demonstrates the broad structural diversity of compounds containing the 1,2,4-triazole motif. [, ]

    Compound Description: This group consists of two distinct classes of compounds: 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridines and 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines. [] The former features a 1,2,4-triazole ring connected to an imidazo(4,5-b)pyridine scaffold through a thiomethyl bridge. []

2-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) Aliphatic Acids and 3-Methyl-1H-1,2,4-triazol-5(4H)-one

    Compound Description: This group includes 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) aliphatic acids, which can be decarboxylated to yield 3-methyl-1H-1,2,4-triazol-5(4H)-one. []

    Relevance: The 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) aliphatic acids and their decarboxylated product, 3-methyl-1H-1,2,4-triazol-5(4H)-one, share the core 4,5-dihydro-1H-1,2,4-triazol-5(4H)-one structure with the target compound, 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. This highlights the 1,2,4-triazol-5(4H)-one moiety as a potential pharmacophore. []

Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

    Compound Description: This compound contains a 1,2,4-triazol-5-one ring system with an ethyl acetate substituent at the N1 position and a 3-(1H-imidazol-1-yl)propyl group at the 4-position. [] It has been investigated for its antimicrobial activity. []

    Relevance: This compound shares the 4,5-dihydro-1H-1,2,4-triazol-5-one core with 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. Both compounds also possess substituents at the 1 and 4 positions of the triazole ring. []

    Compound Description: This series involves 1,2,4-triazol-3(4H)-one derivatives with a thiophen-2-ylmethyl group at the 5-position. [] Structural diversity is achieved through various substituents at the 3 and 5 positions of the triazole ring. [] Modifications include incorporating ketone, alcohol, or acetate functionalities. [] These compounds were synthesized and evaluated for their antifungal activity. []

    Relevance: While their core structures differ slightly, the 4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)- 5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones share the presence of a 1,2,4-triazole ring system with 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. This highlights the potential of 1,2,4-triazole-containing compounds as potential antifungal agents. []

4-R-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5yl)thio)methyl)-4H-1,2,4-triazole-3-thiol S-derivatives

    Compound Description: This series involves derivatives of 4-R-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5yl)thio)methyl)-4H-1,2,4-triazole-3-thiol, featuring a bis-1,2,4-triazole structure connected by a thiomethyl linker. [] Variations include different substituents at the S atom and alkyl groups at the 4 position of one of the triazole rings. [, ] These compounds were investigated for their antimicrobial activity. [, ]

    Relevance: These compounds are structurally related to 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one due to the presence of the 1,2,4-triazole ring system. The variety of S-substitutions in these derivatives highlights the potential for modifying this region to influence their biological properties. [, ]

5-Substituted 1-Methyl-1H-1,2,4-triazol-3-yl Methanesulfonates

    Compound Description: This series encompasses a range of 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates, with various substituents at the 5-position of the triazole ring. [] These compounds were evaluated for their anti-acetylcholinesterase and insecticidal activities. []

Properties

CAS Number

2034417-75-7

Product Name

1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

IUPAC Name

4-methyl-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one

Molecular Formula

C15H21F3N6O2

Molecular Weight

374.368

InChI

InChI=1S/C15H21F3N6O2/c1-9(2)12-19-11(26-21-12)8-23-6-4-10(5-7-23)24-14(25)22(3)13(20-24)15(16,17)18/h9-10H,4-8H2,1-3H3

InChI Key

PPQSFRRVYGGCEC-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.